Ammoniumalaun

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ammonium alum has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Ammonium alum, also known as ammonium aluminium sulfate, is a white crystalline double sulfate . Its primary targets are the immune system and gastric secretions .

In the immune system, it acts as an adjuvant, boosting the immune response, especially for vaccines using weak antigens . In gastric secretions, it acts by neutralizing hydrochloric acid .

Mode of Action

Ammonium alum interacts with its targets in different ways. In the immune system, it facilitates the slow release of the antigen into the injection site, enhancing prolonged stimulation of the immune system . This is often referred to as the 'depot theory’ .

In gastric secretions, ammonium alum is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption .

Biochemical Pathways

The biochemical pathways affected by ammonium alum primarily involve the immune response and gastric acid neutralization.

In the immune system, following injection into the tissue, particulate adjuvants like ammonium alum create a pro-inflammatory response by tissue-resident macrophages . This stimulates recruitment of innate immune cells such as neutrophils and subsequently dendritic cells .

In gastric secretions, the reaction of ammonium alum with hydrochloric acid leads to the formation of aluminum chloride and water, neutralizing the acid and increasing the pH .

Pharmacokinetics

The pharmacokinetics of ammonium alum involve its slow solubilization in the stomach and its interaction with hydrochloric acid . The resulting increase in pH may inhibit the action of pepsin . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .

Result of Action

The result of ammonium alum’s action is twofold. In the immune system, it enhances the immune response, leading to better antibody responses . In gastric secretions, it neutralizes hydrochloric acid, potentially providing relief from heartburn and acid indigestion .

Action Environment

The action of ammonium alum can be influenced by environmental factors. For instance, its use in latent thermal energy storage systems is hampered due to its high supercooling and low thermal conductivity . Modifications to the compound can overcome these disadvantages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium alum is synthesized through a series of chemical reactions involving aluminium hydroxide, sulfuric acid, and ammonium sulfate . The preparation process involves the following steps:

Preparation of Aluminium Sulfate: Aluminium hydroxide reacts with sulfuric acid to produce aluminium sulfate. This reaction is carried out under controlled temperature and pressure conditions to ensure completeness.

Ammoniation Reaction: Aluminium sulfate is then reacted with ammonia to produce ammonium aluminium sulfate. The pH of the reaction mixture is carefully controlled to ensure the quality and purity of the final product.

Crystallization and Drying: The reaction solution is cooled to allow the crystallization of ammonium alum.

Industrial Production Methods

In industrial settings, the production of ammonium alum follows similar steps but on a larger scale. The raw materials, including aluminium hydroxide, sulfuric acid, and ammonium sulfate, are of industrial grade to ensure high purity and quality. The entire process involves strict quality control measures, including monitoring temperature, pressure, and pH levels .

Analyse Chemischer Reaktionen

Ammonium alum undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, ammonium alum can undergo hydrolysis, leading to the formation of aluminium hydroxide and sulfuric acid.

Thermal Decomposition: Upon heating, ammonium alum decomposes to form alumina (aluminium oxide), ammonia, and sulfur trioxide.

Precipitation Reactions: Aluminium ions in ammonium alum can react with hydroxide ions to form a white gelatinous precipitate of aluminium hydroxide.

Common reagents used in these reactions include water, ammonia, and hydroxide ions. The major products formed from these reactions are aluminium hydroxide, alumina, and sulfur trioxide .

Vergleich Mit ähnlichen Verbindungen

Ammonium alum is often compared with other similar compounds, such as potassium alum and aluminium sulfate.

Potassium Alum: Similar to ammonium alum, potassium alum is a double sulfate compound but contains potassium ions instead of ammonium ions.

Aluminium Sulfate: Unlike ammonium alum, aluminium sulfate does not contain ammonium ions.

The uniqueness of ammonium alum lies in its ability to form a solid solution with potassium alum and its specific applications in niche areas such as fireproofing textiles and animal repellent sprays .

Similar Compounds

- Potassium alum (KAl(SO₄)₂·12H₂O)

- Sodium alum (NaAl(SO₄)₂·12H₂O)

- Aluminium sulfate (Al₂(SO₄)₃)

These compounds share similar properties and applications but differ in their specific ionic compositions and uses .

Eigenschaften

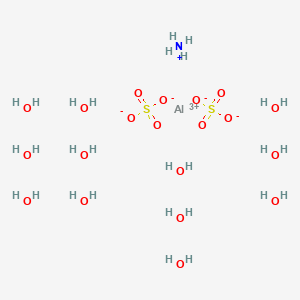

CAS-Nummer |

7784-26-1 |

|---|---|

Molekularformel |

AlH7NO5S |

Molekulargewicht |

160.11 g/mol |

IUPAC-Name |

aluminum;azanium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

HQOGOHBENBETJT-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

Kanonische SMILES |

N.O.OS(=O)(=O)O.[Al] |

| 7784-26-1 | |

Physikalische Beschreibung |

Large, colourless crystals or white powde |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

7784-25-0 (Parent) |

Löslichkeit |

Freely soluble in water, soluble in ethanol |

Synonyme |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

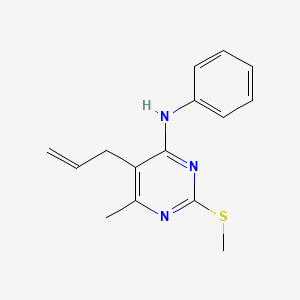

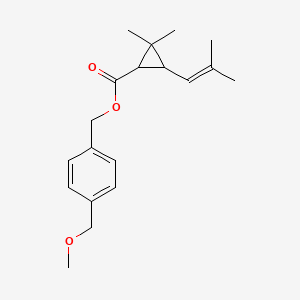

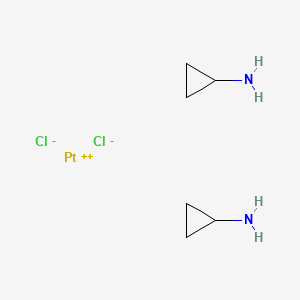

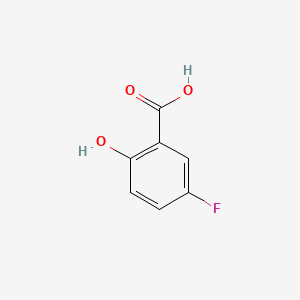

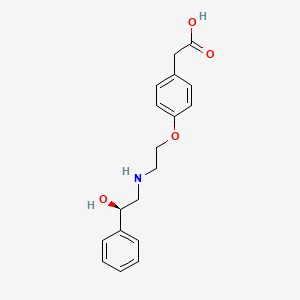

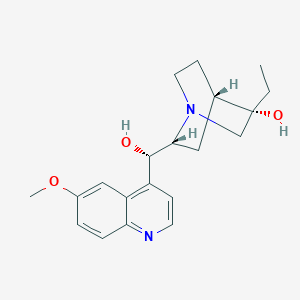

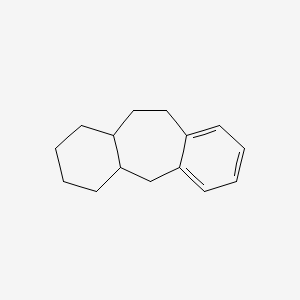

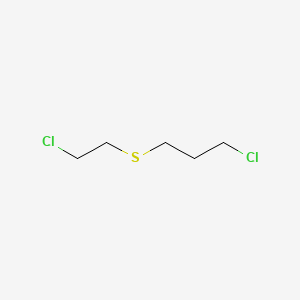

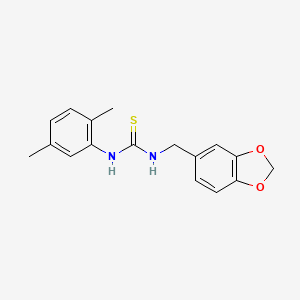

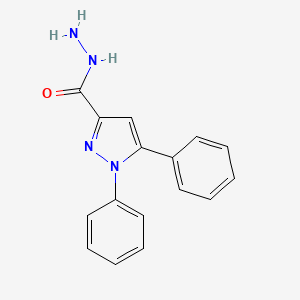

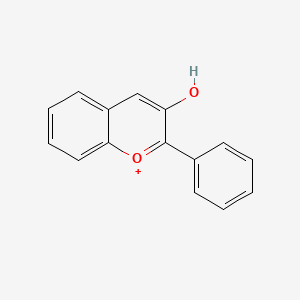

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium alum?

A1: Ammonium alum, also known as ammonium aluminum sulfate dodecahydrate, has the molecular formula NH4Al(SO4)2·12H2O with a molecular weight of 453.33 g/mol.

Q2: Are there any spectroscopic data available for ammonium alum?

A2: Yes, various spectroscopic techniques have been employed to characterize ammonium alum. These include X-ray diffraction (XRD) [, , ], neutron diffraction [, , ], Fourier transform infrared (FTIR) spectroscopy [], and Raman spectroscopy []. XRD and neutron diffraction studies have elucidated the crystal structure of ammonium alum, revealing a cubic structure with the space group Pa3 [, , ].

Q3: What are the primary applications of ammonium alum?

A3: Ammonium alum finds applications in various fields, including:

- Water treatment: As a flocculating agent to remove impurities from water [, ].

- Paper industry: For sizing and as a flocculating agent [].

- Medical field: Historically used as an astringent and styptic agent [, ].

- Analytical chemistry: In various analytical procedures, such as the determination of oligomeric procyanidins in grape seeds [].

Q4: How does ammonium alum function as a flocculating agent in water treatment?

A4: When added to water, ammonium alum hydrolyzes to form aluminum hydroxide, Al(OH)3. This gelatinous precipitate traps suspended impurities, forming larger aggregates that settle down or are easily removed by filtration [, ].

Q5: How does ammonium alum impact the photo-stability of herbal extracts?

A5: Research suggests that ammonium alum can improve the photo-stability of certain herbal extracts, like sappanwood ethanolic extract, by chelation. This chelation is believed to prevent photo-oxidation of phenolic compounds, preserving their biological activity for at least 24 hours under dark conditions [].

Q6: Can ammonium alum be used with other materials? What about its stability?

A6: Ammonium alum exhibits good compatibility with various materials, as evidenced by its incorporation in different formulations. For instance, it has been combined with urea to create deep eutectic solvents (DES) for cellulose processing []. Additionally, its use in thermal energy storage systems often involves encapsulation in materials like laminated aluminum foil and high-density polyethylene (HDPE) [].

Q7: How stable is ammonium alum under different conditions?

A7: Ammonium alum's stability is influenced by factors like temperature and humidity. It can dehydrate upon heating, undergoing a series of phase transitions. Studies utilizing techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have elucidated these transformations, which ultimately lead to the formation of aluminum oxide (Al2O3) [, ].

Q8: Does ammonium alum exhibit any catalytic properties?

A8: While not a traditional catalyst, ammonium alum serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to produce aluminum oxide (Al2O3) powders, which find use as catalysts and catalyst supports [, ].

Q9: How is ammonium alum employed in the synthesis of aluminum nitride (AlN)?

A9: Ammonium alum can be reacted with ammonium hydrogen carbonate to produce ammonium aluminum carbonate hydroxide (AACH). This AACH, when subjected to carbon thermal reduction in a nitrogen atmosphere, yields AlN powder [].

Q10: What are the safety concerns associated with ammonium alum?

A10: While generally considered safe for many applications, ammonium alum can cause mild irritation upon contact with skin, eyes, or mucous membranes. Inhalation of its dust may irritate the respiratory tract. It is crucial to handle ammonium alum with appropriate safety precautions, such as wearing gloves and eye protection, and to avoid generating dust.

Q11: What are some promising areas for future research on ammonium alum?

A11: Several research avenues hold promise, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.